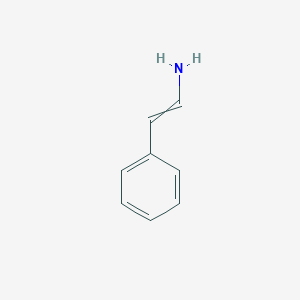
Ethenamine, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenamine, 2-phenyl- is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethenamine, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenamine, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Activity
Ethenamine, 2-phenyl- and its derivatives have been investigated for their potential antidepressant properties. A study examined a series of derivatives that inhibited norepinephrine and serotonin uptake, indicating possible antidepressant activity. Notably, certain compounds with halogen or methoxy substitutions showed promising results in rodent models, suggesting rapid onset of antidepressant effects .
Anticancer Properties
Research has indicated that derivatives of ethenamine, 2-phenyl- exhibit anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology. The mechanisms behind this activity are still under investigation but may involve the modulation of cellular signaling pathways associated with cell survival and proliferation.
Antiviral Activity
Some studies suggest that ethenamine-related compounds may possess antiviral properties. Research indicates that these compounds could inhibit viral replication or enhance host immune responses against viral pathogens. However, further studies are necessary to fully elucidate the mechanisms and efficacy of these compounds in antiviral applications.
Synthesis of Phenyl Ethylamine Derivatives
The synthesis of ethenamine, 2-phenyl- and its derivatives has been optimized to enhance yield and safety. Recent advancements in synthetic methodologies have focused on using safer reagents and conditions to produce these compounds efficiently. For example, an improved process for synthesizing hydroxy(cycloalkane)phenyl ethyl amine compounds has been developed, yielding higher purity products while minimizing hazardous byproducts .
Case Studies on Ethenamine Applications
Several case studies have documented the applications of ethenamine, 2-phenyl- in various research contexts. For instance, investigations into the compound's interaction with neurotransmitter systems have provided insights into its potential roles as a neuropharmacological agent. Additionally, studies involving the compound's reactivity with nitrous acid have explored its chemical behavior under different conditions, contributing to a deeper understanding of its properties .
Summary Table of Applications
Properties
CAS No. |
5694-20-2 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-phenylethenamine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
InChI Key |
UWRZIZXBOLBCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













